N-[2-(4-chlorophenoxy)ethyl]-2-methoxy-4-(methylsulfanyl)benzamide
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Overview
Description
N-[2-(4-chlorophenoxy)ethyl]-2-methoxy-4-(methylsulfanyl)benzamide: is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a chlorophenoxy group, a methoxy group, and a methylsulfanyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-chlorophenoxy)ethyl]-2-methoxy-4-(methylsulfanyl)benzamide typically involves multiple steps. One common method includes the reaction of 4-chlorophenol with 2-chloroethylamine to form N-(2-chloroethyl)-4-chlorophenol. This intermediate is then reacted with 2-methoxy-4-(methylsulfanyl)benzoic acid under appropriate conditions to yield the target compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: N-[2-(4-chlorophenoxy)ethyl]-2-methoxy-4-(methylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Various nucleophiles like amines, thiols, and alcohols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: In chemistry, N-[2-(4-chlorophenoxy)ethyl]-2-methoxy-4-(methylsulfanyl)benzamide is used as an intermediate in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as anti-inflammatory, antimicrobial, or anticancer agents, depending on their specific chemical modifications and biological targets .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenoxy)ethyl]-2-methoxy-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The chlorophenoxy group may bind to certain receptors or enzymes, modulating their activity. The methoxy and methylsulfanyl groups can influence the compound’s solubility, stability, and overall bioavailability . These interactions can lead to various biological effects, such as enzyme inhibition, receptor modulation, or changes in cellular signaling pathways .
Comparison with Similar Compounds
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound shares a similar benzamide core but has different substituents, leading to distinct chemical and biological properties.
N-(2-(4-chlorophenyl)ethyl)-3,5-dinitrobenzamide: This compound has a similar ethyl linkage but different aromatic substitutions, affecting its reactivity and applications.
Uniqueness: N-[2-(4-chlorophenoxy)ethyl]-2-methoxy-4-(methylsulfanyl)benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activities. The presence of the chlorophenoxy, methoxy, and methylsulfanyl groups makes it distinct from other benzamide derivatives, offering unique opportunities for research and application .
Properties
IUPAC Name |
N-[2-(4-chlorophenoxy)ethyl]-2-methoxy-4-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3S/c1-21-16-11-14(23-2)7-8-15(16)17(20)19-9-10-22-13-5-3-12(18)4-6-13/h3-8,11H,9-10H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTYVVBXBAZMAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NCCOC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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